

An In-depth Technical Guide to the Chemical Properties of Pivaloyl-D-valine

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Compound of Interest

Compound Name: *Pivaloyl-D-valine*

Cat. No.: *B15308413*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **Pivaloyl-D-valine**, an N-acylated derivative of the D-enantiomer of the essential amino acid valine. This document collates available data on its structure, physicochemical properties, and spectral characteristics. Detailed experimental protocols for its synthesis and characterization are presented, alongside visualizations of key chemical processes. This guide is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis, drug discovery, and chiral chemistry, where N-acylated amino acids play a pivotal role as intermediates and building blocks.

Introduction

Pivaloyl-D-valine, systematically named (2R)-2-(2,2-dimethylpropanamido)-3-methylbutanoic acid, is a synthetic amino acid derivative. The introduction of the bulky, hydrophobic pivaloyl group to the amino function of D-valine significantly alters its chemical properties, influencing its solubility, reactivity, and potential biological interactions. D-amino acids and their derivatives are of increasing interest in drug development due to their enhanced stability against enzymatic degradation compared to their L-enantiomers. This guide aims to provide a detailed repository of the chemical information pertaining to **Pivaloyl-D-valine**.

Chemical and Physical Properties

While specific experimental data for **Pivaloyl-D-valine** is not extensively available in the public domain, the following tables summarize its known and predicted properties, along with data for the parent compound, D-valine, for comparative purposes.

Table 1: General and Physicochemical Properties

Property	Pivaloyl-D-valine	D-Valine
IUPAC Name	(2R)-2-(2,2-dimethylpropanamido)-3-methylbutanoic acid	(2R)-2-amino-3-methylbutanoic acid[1]
Synonyms	N-Pivaloyl-D-valine, Piv-D-Val-OH	(R)-Valine, D-(-)-Valine
Molecular Formula	C10H19NO3[2]	C5H11NO2[1]
Molecular Weight	201.26 g/mol [2]	117.15 g/mol
Appearance	White to off-white crystalline powder (predicted)	White crystalline powder[3]
Melting Point	Data not available	>295 °C (sublimes)[3]
Boiling Point	Data not available	213.6 °C (predicted)[4]
Solubility	Sparingly soluble in water (predicted)	56 g/L in water at 20 °C[5]
pKa (Carboxyl)	Predicted to be slightly higher than D-valine	~2.3[6]

Table 2: Spectral Data Summary

Spectral Data	Pivaloyl-D-valine (Predicted/Inferred)	D-Valine (Experimental)
¹ H NMR	Signals corresponding to the pivaloyl (tert-butyl) group (~1.2 ppm, s, 9H), valine side chain (isopropyl group), and α-proton.	¹ H NMR data available[7][8]
¹³ C NMR	Signals for the pivaloyl carbonyl and quaternary carbon, in addition to the valine carbons.	¹³ C NMR data available
IR (cm ⁻¹)	Characteristic peaks for C=O (amide and carboxylic acid), N-H (amide), and C-H bonds.	IR spectra available[1]
Mass Spec (m/z)	Expected molecular ion peak and fragmentation patterns corresponding to the loss of the pivaloyl group and other fragments.	Mass spectra available[9][10]

Experimental Protocols

Synthesis of N-Pivaloyl-D-valine

This protocol is adapted from standard procedures for the N-acylation of amino acids.

Materials:

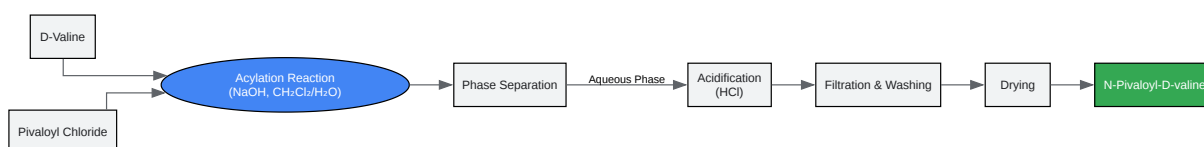
- D-Valine
- Pivaloyl chloride
- Sodium hydroxide (NaOH)
- Dichloromethane (CH₂Cl₂)

- Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

Procedure:

- Dissolve D-valine in a 1 M NaOH solution in an ice bath.
- Slowly add a solution of pivaloyl chloride in dichloromethane to the stirred amino acid solution.
- Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 2 M NaOH.
- After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
- Separate the aqueous and organic layers.
- Wash the aqueous layer with dichloromethane.
- Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl, which should result in the precipitation of the product.
- Collect the precipitate by vacuum filtration and wash with cold deionized water.
- Dry the product under vacuum to yield **N-Pivaloyl-D-valine**.

Visualization of Synthesis Workflow:



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Caption: Workflow for the synthesis of N-Pivaloyl-D-valine.

Characterization Methods

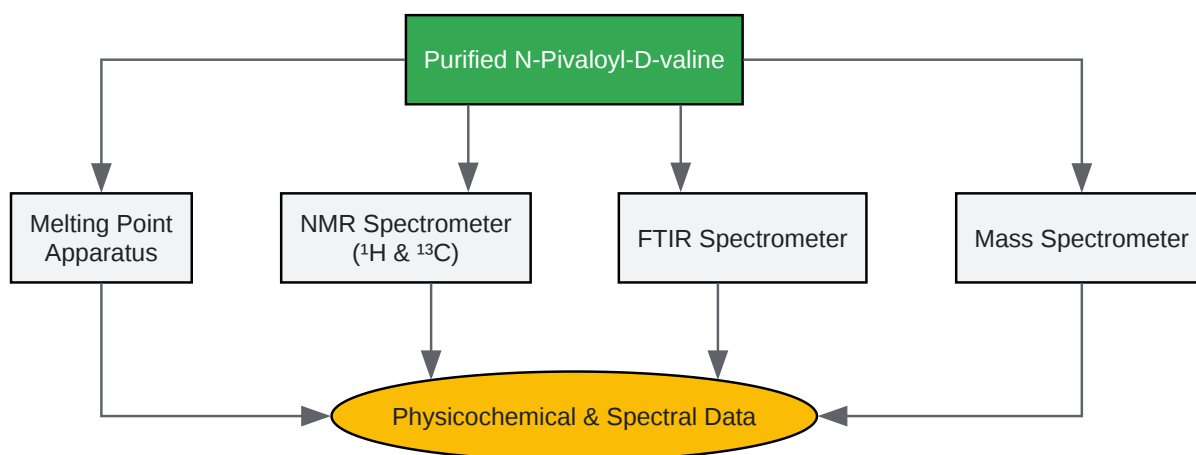
3.2.1. Melting Point Determination: The melting point of the purified product can be determined using a standard melting point apparatus. The sample is placed in a capillary tube and heated slowly, and the temperature range over which the sample melts is recorded.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be recorded on a spectrometer (e.g., 400 MHz). The sample can be dissolved in a suitable deuterated solvent such as CDCl_3 or $\text{DMSO}-d_6$. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

3.2.3. Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

3.2.4. Mass Spectrometry (MS): Mass spectral analysis can be performed using techniques such as electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

Visualization of Characterization Workflow:

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Caption: Experimental workflow for the characterization of N-**Pivaloyl-D-valine**.

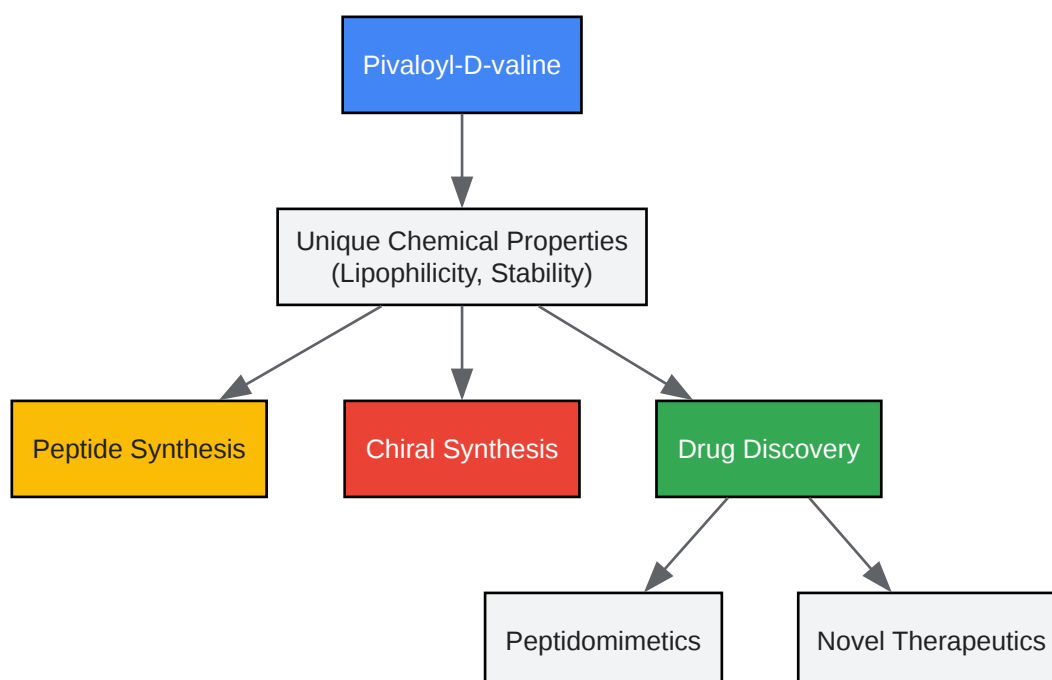
Biological Context and Applications

N-acylated amino acids are a class of molecules with diverse biological activities. The acylation of amino acids can increase their lipophilicity, potentially enhancing their ability to cross cell membranes and interact with biological targets. D-amino acids are known to be more resistant to degradation by proteases, which can prolong their biological half-life.

While specific signaling pathways involving **Pivaloyl-D-valine** have not been elucidated, its structural features suggest potential applications in several areas:

- **Peptide Synthesis:** The pivaloyl group can serve as a protecting group for the N-terminus of D-valine during peptide synthesis.
- **Chiral Building Block:** **Pivaloyl-D-valine** can be used as a chiral starting material for the synthesis of more complex molecules.
- **Drug Development:** As a modified D-amino acid, it could be explored for its potential as a component of peptidomimetics or as a standalone therapeutic agent with enhanced stability.

Logical Relationship of Potential Applications:



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Caption: Potential applications derived from the chemical properties of **Pivaloyl-D-valine**.

Conclusion

Pivaloyl-D-valine is a valuable chemical entity with properties that make it a useful tool in synthetic and medicinal chemistry. This guide has summarized the available information on its chemical and physical properties and provided standardized protocols for its synthesis and characterization. Further research is warranted to fully elucidate its physicochemical properties and to explore its potential in various scientific and therapeutic applications. The data and protocols presented herein are intended to facilitate and encourage such future investigations.

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References

- 1. D-Valine | C₅H₁₁NO₂ | CID 71563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pivaloyl-L-valine | C₁₀H₁₉NO₃ | CID 14380356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbino.com [nbino.com]
- 4. D-Valine (D-Valine) | Endogenous Metabolite | 640-68-6 | Invivochem [invivochem.com]
- 5. THE SOLUBILITY OF d-VALINE IN WATER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. D-Valine [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
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